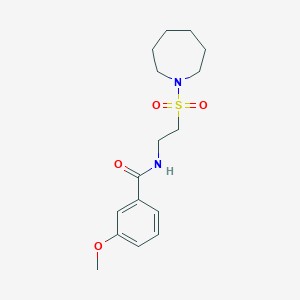

![molecular formula C21H21ClN2O3S B2847171 Methyl 2-(2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330612-95-7](/img/structure/B2847171.png)

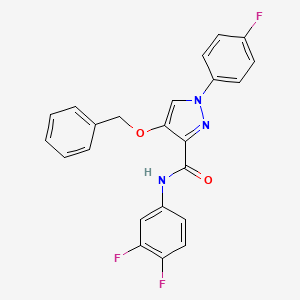

Methyl 2-(2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

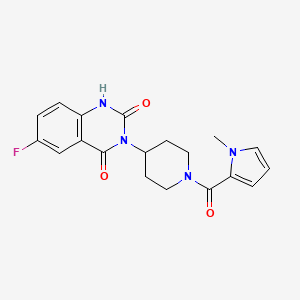

The compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic heteroaromatic motif frequently used as ATP-mimetic kinase inhibitors . The thieno[2,3-c]pyridine scaffold meets the criteria of having hydrogen bond donor–acceptor hinge binder motifs, which are important for its biological activity .

Molecular Structure Analysis

The thieno[2,3-c]pyridine core of the molecule is a bicyclic system that includes a five-membered thiophene ring fused with a six-membered pyridine ring . This structure allows for the formation of secondary interactions with biological targets of interest .Chemical Reactions Analysis

Thieno[2,3-c]pyridine derivatives can undergo a variety of chemical reactions. For instance, they can react with Grignard reagents to afford 2-substituted pyridines .科学的研究の応用

Synthesis and Annulation Reactions

Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, leading to the formation of highly functionalized tetrahydropyridines. This process demonstrates complete regioselectivity and excellent yields, highlighting a method for synthesizing complex pyridine derivatives with potential pharmaceutical applications (Zhu, Lan, & Kwon, 2003).

Rearrangement Reactions of Heterocycles

Reactions involving 2-amino-6-methylpyridine with active malonates lead to the formation of pyrido[1,2-a]pyrimidines, which upon rearrangement, yield 1,8-naphthyridines. These transformations showcase the versatility of heterocyclic compounds in synthesizing novel structures, useful in developing new therapeutic agents (Schober & Kappe, 1988).

Intramolecular Hydrogen Bonding and Tautomerism

The study of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine demonstrates intramolecular hydrogen bonding and tautomerism, essential for understanding the chemical behavior and stability of potential drug molecules. These insights contribute to the rational design of heterocyclic drugs by exploiting specific molecular interactions (Nazır et al., 2000).

Microwave-Assisted Synthesis

Sterically hindered 3-(5-tetrazolyl)pyridines were synthesized using microwave technology, demonstrating the efficiency of microwave-assisted organic synthesis in creating complex heterocyclic structures. This method offers a faster, more energy-efficient approach to synthesizing compounds with potential applications in materials science and pharmaceuticals (Lukyanov et al., 2006).

Synthesis of Fused Pyridine Derivatives

The synthesis of new series of pyridine and fused pyridine derivatives, including reactions with arylidene malononitrile and various transformations, provides a foundation for creating bioactive molecules. These methodologies are pivotal in medicinal chemistry for the design and synthesis of novel drugs with enhanced efficacy and selectivity (Al-Issa, 2012).

作用機序

While the specific mechanism of action for this compound is not known, thieno[2,3-c]pyridine derivatives are often used as ATP-mimetic kinase inhibitors . They interact with the hinge region of their kinase target, where the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .

特性

IUPAC Name |

methyl 6-methyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S.ClH/c1-23-10-9-16-17(12-23)27-20(18(16)21(25)26-2)22-19(24)15-8-7-13-5-3-4-6-14(13)11-15;/h3-8,11H,9-10,12H2,1-2H3,(H,22,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHHNMWPOCHVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

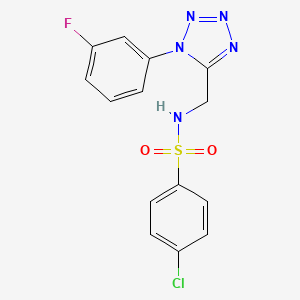

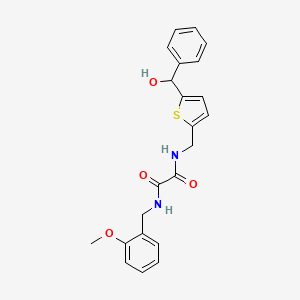

![N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2847090.png)

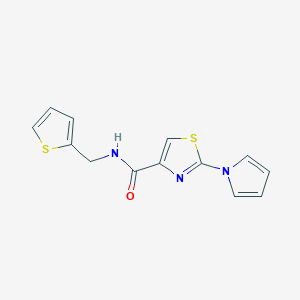

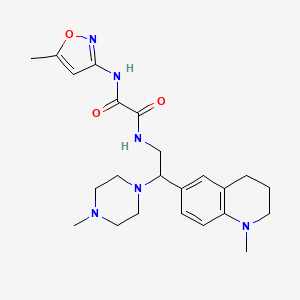

![benzyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2847094.png)

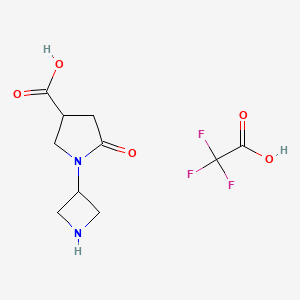

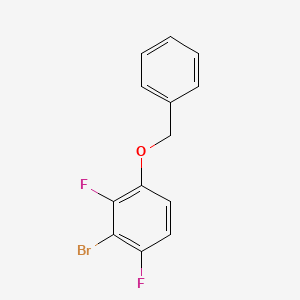

![ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2847104.png)

![4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol](/img/structure/B2847111.png)